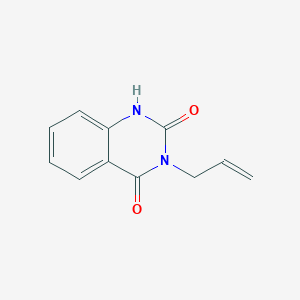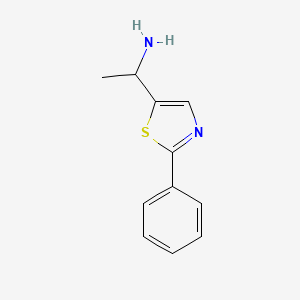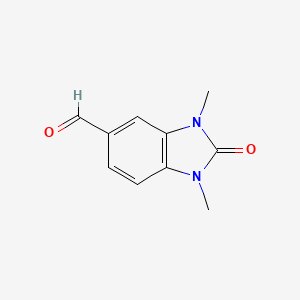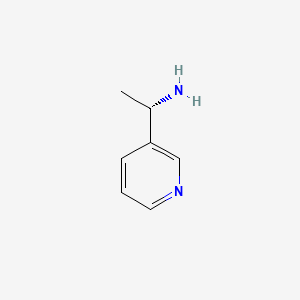
(S)-1-(Pyridin-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(Pyridin-3-yl)ethanamine” is a chemical compound with the CAS Number 27854-93-9 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1S)-1-(3-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “(S)-1-(Pyridin-3-yl)ethanamine” is 1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(S)-1-(Pyridin-3-yl)ethanamine” is a solid at room temperature . The compound should be stored in a refrigerator .
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cytotoxicity Studies
(S)-1-(Pyridin-3-yl)ethanamine has been studied for its interaction with DNA and its potential applications in cytotoxicity. Research has shown that copper(II) complexes with tridentate ligands, including (S)-1-(Pyridin-3-yl)ethanamine derivatives, exhibit a high affinity for binding with DNA, indicating their potential use in DNA-targeted therapies. These complexes have been found to cause minor structural changes in calf thymus DNA, suggesting groove and/or surface binding. Moreover, these complexes possess nuclease activity, demonstrating their ability to cleave supercoiled DNA, particularly in the presence of reducing agents. Their potential as anticancer agents has also been explored, with in vitro studies revealing moderate cytotoxicity against various cancer cell lines (Kumar et al., 2012).
Corrosion Inhibition
Another interesting application of (S)-1-(Pyridin-3-yl)ethanamine derivatives is in the field of corrosion inhibition. Cadmium(II) Schiff base complexes, incorporating (S)-1-(Pyridin-3-yl)ethanamine derivatives, have been synthesized and tested for their corrosion inhibition properties on mild steel. These studies revealed that certain azide complexes, particularly polymeric complexes, demonstrate significant corrosion inhibition capabilities. This bridges the gap between coordination chemistry and materials/corrosion engineering, indicating the potential of these complexes in protecting industrial materials (Das et al., 2017).
Catalysis and Material Science
(S)-1-(Pyridin-3-yl)ethanamine and its derivatives have also been involved in catalytic processes and material science applications. Palladium(II) complexes using these ligands have shown promise as catalysts for the methoxycarbonylation of olefins, a process important in the synthesis of various industrial chemicals. The structure and nature of the ligands influence the catalytic behavior, demonstrating the versatility of these compounds in fine-tuning catalytic processes (Zulu et al., 2020).
Biological Activities and DNA Binding
Research into the biological activities of (S)-1-(Pyridin-3-yl)ethanamine derivatives has shown that certain copper(II) complexes exhibit significant DNA binding and cleavage activities. These studies suggest the potential of these complexes in the development of new therapeutic agents, with their DNA cleavage activities operating through an oxidative free-radical mechanism. Additionally, in vitro anticancer activities against specific cancer cell lines have been demonstrated, further highlighting the biomedical potential of these complexes (Mustafa et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-3-2-4-9-5-7/h2-6H,8H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVQNBXPYJGNEA-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Pyridin-3-yl)ethanamine | |
CAS RN |
27854-93-9 |
Source


|
| Record name | (1S)-1-(pyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

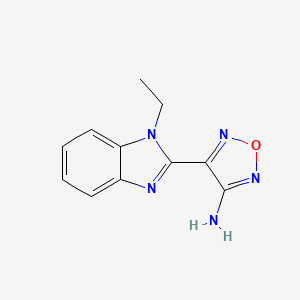
![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)
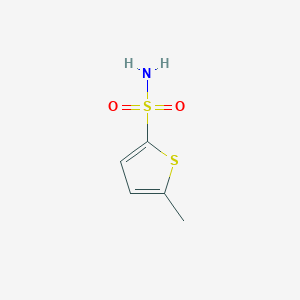
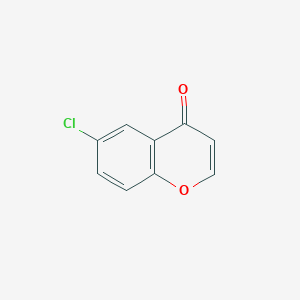
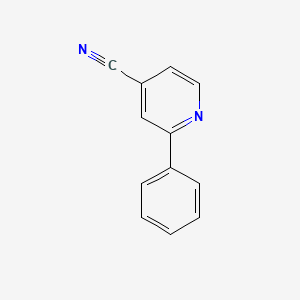
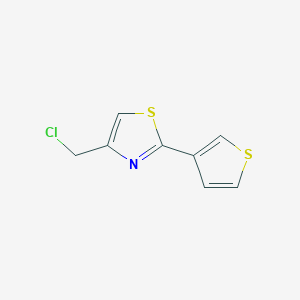
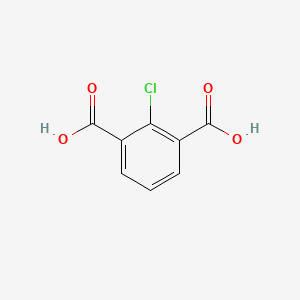
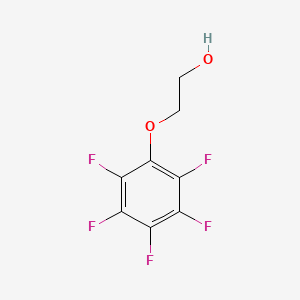
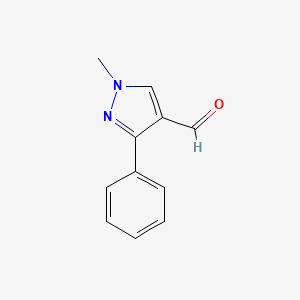
![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)
